molecular formula C14H18FN7 B12224614 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B12224614
M. Wt: 303.34 g/mol
InChI Key: HXZBUYTVQVQUPG-UHFFFAOYSA-N
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Description

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a chemical compound with a complex structure that includes a fluoropyrimidine moiety and a piperazine ring

Preparation Methods

The synthesis of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperazine intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine include other fluoropyrimidine derivatives and piperazine-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of fluoropyrimidine and piperazine moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H18FN7

Molecular Weight

303.34 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C14H18FN7/c1-20(2)14-16-4-3-12(19-14)21-5-7-22(8-6-21)13-17-9-11(15)10-18-13/h3-4,9-10H,5-8H2,1-2H3

InChI Key

HXZBUYTVQVQUPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

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